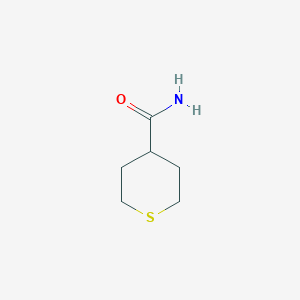

Tetrahydro-2h-thiopyran-4-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

167011-48-5 |

|---|---|

Molekularformel |

C6H11NOS |

Molekulargewicht |

145.23 g/mol |

IUPAC-Name |

thiane-4-carboxamide |

InChI |

InChI=1S/C6H11NOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) |

InChI-Schlüssel |

NFZLPULKDNRALQ-UHFFFAOYSA-N |

SMILES |

C1CSCCC1C(=O)N |

Kanonische SMILES |

C1CSCCC1C(=O)N |

Synonyme |

2H-Thiopyran-4-carboxamide,tetrahydro-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Antiviral Activity Comparison

Table 2: Structural and Physicochemical Properties

Vorbereitungsmethoden

Oxidation of Methyl Tetrahydrothiopyran-4-carboxylate

The synthesis begins with methyl tetrahydrothiopyran-4-carboxylate, which is oxidized to its 1,1-dioxide derivative using 3-chlorobenzoperoxoic acid (mCPBA) in dichloromethane at 0°C, followed by gradual warming to room temperature. This step achieves a 92% yield, producing a stable sulfone intermediate that facilitates subsequent hydrolysis.

Reaction Conditions :

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide under basic conditions (e.g., NaOH or LiOH). Industrial-scale protocols report >98% purity for the carboxylic acid, which is commercially available (CAS 64096-87-3).

Amidation via Activated Intermediates

The carboxylic acid is converted to the carboxamide through activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide:

Key Considerations :

-

Activation Time : 2–4 hours under reflux

-

Ammonia Source : Aqueous NH₃ or gaseous NH₃ in THF

-

Typical Yield : 75–85% (estimated from analogous reactions).

Direct Amidation Using Coupling Agents

Carbodiimide-Mediated Coupling

Tetrahydro-2H-thiopyran-4-carboxylic acid is directly coupled with ammonia using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Optimized Protocol :

Industrial-Scale Adaptations

Large-scale production replaces EDCI/HOBt with cheaper alternatives like propylphosphonic anhydride (T3P®), achieving comparable yields (70–75%) while reducing costs.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR offers a convergent route by combining tetrahydro-2H-thiopyran-4-carboxylic acid, an amine (e.g., ammonia), an aldehyde (e.g., formaldehyde), and an isocyanide in a one-pot reaction.

Gram-Scale Synthesis :

Advantages :

-

Avoids intermediate isolation.

-

Compatible with diverse isocyanides for derivative synthesis.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxidation-Amidation | mCPBA, SOCl₂, NH₃ | 75–85% | High | Moderate |

| EDCI/HOBt Coupling | EDCI, HOBt, TEA | 68–72% | Moderate | Low |

| Ugi-4CR | TFE, Formaldehyde, Isocyanide | 63% | High | High |

Critical Observations :

-

The oxidation-amidation sequence is preferred for high-purity batches but requires hazardous reagents (SOCl₂).

-

Ugi-4CR excels in derivatization potential, enabling rapid library synthesis for drug discovery.

Mechanistic Insights and Side Reactions

Oxidation Side Products

Over-oxidation of the thiopyran ring can occur with excess mCPBA, leading to sulfonic acid byproducts. Stoichiometric control (1.0–1.2 equiv mCPBA) mitigates this.

Racemization in Amidation

The tetrahydrothiopyran ring’s stereochemical integrity is preserved during amidation when using mild conditions (e.g., T3P® at 0°C).

Industrial and Environmental Considerations

Solvent Recycling

Dichloromethane from oxidation steps is recovered via distillation (90% efficiency), aligning with green chemistry principles.

Waste Stream Management

Carbodiimide-mediated methods generate urea derivatives, necessitating neutralization with citric acid before disposal.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-2H-thiopyran-4-carboxamide?

The synthesis typically involves cyclization of thiopyran precursors or functionalization of tetrahydrothiopyran intermediates. A common approach uses thiopyran-4-one as a starting material, followed by oxidation and amidation. Key reagents include:

- Reduction : Sodium borohydride (NaBH₄) in ethanol for ketone-to-alcohol conversion.

- Amidation : Carbodiimide coupling agents (e.g., EDC/HOBt) with ammonia or amines .

Yields vary (50–75%) depending on solvent purity and reaction time.

Q. What spectroscopic methods confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Characteristic peaks include δ 3.2–3.8 ppm (thiopyran ring protons) and δ 170–175 ppm (carboxamide carbonyl carbon) in DMSO-d₆ .

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 160.2 (calculated for C₆H₁₀NOS) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with diatomaceous earth; decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can sulfur substitution in the thiopyran ring influence reactivity compared to oxygen analogues?

Sulfur’s larger atomic radius and lower electronegativity increase ring flexibility and nucleophilicity. For example:

Q. How can researchers resolve contradictions in reported reaction yields?

Contradictions often arise from:

- Solvent Purity : Trace water in THF reduces NaBH₄ efficacy.

- Catalyst Batch : Variability in Pd(PPh₃)₄ activity impacts Suzuki coupling efficiency.

Mitigation : Standardize solvent drying (molecular sieves) and validate catalyst activity via control reactions .

Q. What strategies optimize regioselectivity in N-functionalization of the carboxamide group?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amide during alkylation.

- Microwave-Assisted Synthesis : Enhances reaction speed and selectivity (e.g., 80% yield at 120°C for 30 minutes vs. 60% yield under conventional heating) .

Q. How does steric hindrance affect biological activity in derivatives?

Q. What analytical techniques troubleshoot impurities in final products?

- HPLC-MS : Identifies byproducts (e.g., hydrolyzed carboxylic acid derivatives) using a C18 column and 0.1% TFA/ACN gradient.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Methodological Recommendations

- Scale-Up Challenges : Pilot reactions >5 g often require column chromatography for purification due to dimerization side reactions .

- Stability Studies : Store the compound under argon at –20°C to prevent oxidation; monitor degradation via TLC (Rf = 0.4 in EtOAc/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.